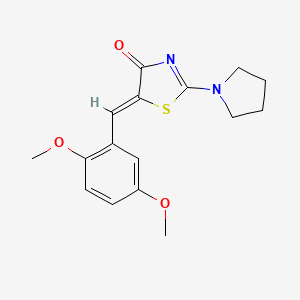
5-(2,5-dimethoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,5-dimethoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one, commonly known as DMPT, is a thiazole derivative that has gained attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, including its ability to enhance the growth and development of animals, as well as its potential as a feed additive for livestock.
科学的研究の応用
Optoelectronic and Photochemical Applications
Compounds with structural similarities to 5-(2,5-dimethoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one, particularly those incorporating thiazolothiazole fluorophores, have shown promise in optoelectronic and photochemical applications. These materials exhibit strong blue fluorescence with high quantum yields and distinctive reversible electrochromism, which can transition from yellow to dark blue at low reduction potentials. Such properties make them attractive for multifunctional optoelectronic devices, electron transfer sensing, and other photochemical applications due to their strong fluorescent emission properties, which can be modulated upon reduction (Woodward et al., 2017).
Antiproliferative and Antimicrobial Properties
Schiff bases derived from 1,3,4-thiadiazole compounds, closely related to the structure of interest, have been explored for their biological activities. These compounds, particularly those with modifications at the 5-substituted-1,3,4-thiadiazole-2-amine core, have shown high DNA protective ability against oxidative damage and strong antimicrobial activity. Notably, certain derivatives exhibited cytotoxicity on cancer cell lines, suggesting potential utility in chemotherapy strategies with minimal cytotoxicity against healthy cells. These findings indicate the potential of such compounds in the development of new therapeutic agents with antiproliferative and antimicrobial properties (Gür et al., 2020).
Antioxidant Applications
Thiazolidinone derivatives, structurally related to the compound , have been synthesized and tested as antioxidants for local base oil. The efficiency of these compounds as antioxidants was assessed through their ability to inhibit the oxidation process, with certain derivatives showing promising results. This application highlights the potential of such compounds in industrial settings, where antioxidant properties are crucial for extending the life of lubricants and other materials (Mohammed et al., 2019).
Molecular Docking Studies and Cancer Protein Targeting
Compounds with the thiazol-4(5H)-one core have been the subject of molecular docking studies, targeting specific cancer proteins. These studies aim to understand the molecular interactions and binding affinities of such compounds with cancer-related targets, providing insights into their potential therapeutic applications. The detailed investigation of molecular structures, electronic properties, and vibrational spectra of these compounds supports their role in developing new anticancer agents (Shanmugapriya et al., 2022).
特性
IUPAC Name |
(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-20-12-5-6-13(21-2)11(9-12)10-14-15(19)17-16(22-14)18-7-3-4-8-18/h5-6,9-10H,3-4,7-8H2,1-2H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJRRLSLISHTON-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)N=C(S2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N=C(S2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5553287.png)
![ethyl [(4-methyl-1,3-thiazol-2-yl)thio]acetate](/img/structure/B5553295.png)
![5-(1-azepanyl)-2-[(4-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5553296.png)
![4-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5553301.png)


![(4aR*,7aS*)-N,N-dimethyl-4-(3-phenylpropanoyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5553315.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5553325.png)
![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B5553328.png)
![1-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-piperidinecarboxamide](/img/structure/B5553331.png)
![2-[(4-chlorophenyl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5553337.png)
![N,N-dimethyl-3-{[2-(1H-pyrrol-1-yl)benzoyl]amino}azepane-1-carboxamide](/img/structure/B5553360.png)
![1-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5553372.png)
